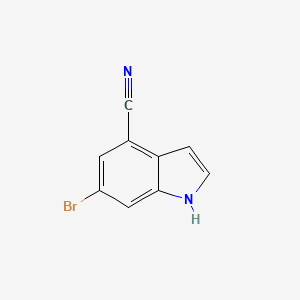

6-Bromo-1H-indole-4-carbonitrile

Descripción general

Descripción

6-Bromo-1H-indole-4-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the 6th position and a cyano group at the 4th position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-indole-4-carbonitrile typically involves the bromination of 1H-indole-4-carbonitrile. One common method includes:

Bromination: The reaction of 1H-indole-4-carbonitrile with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often employed. These reactors allow precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted indoles with various functional groups.

Cross-Coupling Reactions: Formation of biaryl or styrene derivatives.

Reduction: Formation of 6-bromo-1H-indole-4-amine.

Aplicaciones Científicas De Investigación

6-Bromo-1H-indole-4-carbonitrile has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1H-indole-4-carbonitrile depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-1H-indole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

6-Fluoro-1H-indole-4-carbonitrile: Contains a fluorine atom at the 6th position.

6-Iodo-1H-indole-4-carbonitrile: Features an iodine atom at the 6th position.

Uniqueness

6-Bromo-1H-indole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as cross-coupling. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Actividad Biológica

6-Bromo-1H-indole-4-carbonitrile is a heterocyclic organic compound belonging to the indole family, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 4th position of the indole ring. This unique structure contributes to its diverse biological activities, making it a significant compound in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and applications in scientific research.

- Molecular Formula : C9H6BrN3

- Molecular Weight : Approximately 232.06 g/mol

- Structural Features : The compound features a bicyclic indole framework with distinct electronic properties due to the bromine and cyano substituents.

This compound interacts with various biological targets, including enzymes and receptors. Its structural characteristics allow it to bind selectively to active sites on proteins, potentially inhibiting or activating enzymatic activity. Notably, it has shown inhibitory effects on certain protein kinases, which are crucial in regulating cellular processes.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Indole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, studies indicate that this compound may activate specific apoptotic pathways leading to cancer cell death.

- Antiviral Properties : Some indole derivatives exhibit antiviral activity against various viruses. While specific data on this compound is limited, related compounds have demonstrated efficacy against viral infections .

- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic applications in inflammatory diseases .

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling Pathways : It modulates key signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : By affecting transcription factors, it can alter gene expression profiles associated with disease states.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives similar to this compound:

Applications in Scientific Research

This compound has diverse applications:

- Medicinal Chemistry : It serves as a building block for synthesizing drugs with antiviral, anticancer, and anti-inflammatory properties.

- Organic Synthesis : Utilized as an intermediate in creating complex organic molecules.

- Material Science : Employed in developing organic semiconductors and light-emitting diodes (LEDs).

Propiedades

IUPAC Name |

6-bromo-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGACZDHTHZGXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646436 | |

| Record name | 6-Bromo-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-26-8 | |

| Record name | 6-Bromo-1H-indole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.